molecular formula C12H2D25N B1145922 N-DODECYL-D25-AMINE CAS No. 1219802-72-8

N-DODECYL-D25-AMINE

Cat. No.: B1145922
CAS No.: 1219802-72-8
M. Wt: 210.5
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Description

N-DODECYL-D25-AMINE, also known as this compound, is a deuterated analogue of dodecylamine. This compound is characterized by the replacement of 25 hydrogen atoms with deuterium atoms, making it a valuable isotopically labeled research compound. It is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-DODECYL-D25-AMINE is synthesized through the deuteration of dodecylamine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogen-deuterium exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

N-DODECYL-D25-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-DODECYL-D25-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-DODECYL-D25-AMINE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise detection and quantification in research studies. This isotopic labeling makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms, where tracking the compound’s behavior is crucial .

Biological Activity

N-Dodecyl-D25-amine, a deuterated derivative of dodecylamine, has garnered attention in various biological and chemical research fields due to its unique isotopic labeling. This article delves into its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Formula : C12H25D25N
  • Molecular Weight : Approximately 199.4 g/mol
  • Appearance : Colorless to pale yellow liquid with an ammonia-like odor.

This compound is primarily utilized in metabolic studies due to its stable isotope labeling, which allows researchers to trace the incorporation of deuterium into biological systems. This capability is crucial for investigating metabolic pathways and drug metabolism.

Metabolic Studies

This compound has demonstrated significant biological activity in metabolic studies. Its stable isotope labeling facilitates the tracking of molecular interactions within biological systems, providing insights into absorption, distribution, metabolism, and excretion (ADME) processes of drugs. This compound has been employed in pharmacokinetic studies to understand how drugs are processed within the body, highlighting its utility in drug development and safety assessments.

Enzyme Interaction Studies

The compound's unique isotopic properties enhance the precision of enzyme kinetics studies. By replacing hydrogen with deuterium, researchers can monitor specific molecular interactions more accurately than with non-deuterated analogs. This is particularly valuable in understanding the dynamics of enzyme-catalyzed reactions and metabolic pathways .

Comparative Analysis

To better understand the relevance of this compound in research, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
n-DodecylamineC12H27NNon-deuterated version; widely used as a surfactant.
n-Decyl-d21-amineC10H21D3NShorter carbon chain; used in similar applications.
n-Undecyl-d23-amineC11H25D3NSimilar structure but one carbon shorter; useful for tracer studies.

The distinct pattern of deuteration in this compound provides advantages in tracing molecular interactions compared to its non-deuterated counterparts.

Case Studies

  • Pharmacokinetic Studies : Research utilizing this compound has shown its effectiveness in tracing drug metabolism pathways. One study highlighted how the incorporation of deuterium allowed for improved tracking of drug distribution in vivo, leading to enhanced understanding of pharmacodynamics and pharmacokinetics.
  • Enzyme Kinetics : In a study focused on enzyme kinetics, this compound was used to elucidate the reaction mechanisms of specific enzymes involved in metabolic pathways. The results indicated that the presence of deuterium significantly affected reaction rates and product formation, providing insights into enzyme efficiency and substrate specificity .
  • Drug Development : Another case study emphasized the role of this compound in developing inhibitors for enzymes related to tuberculosis treatment. The compound's isotopic labeling facilitated the identification of potential drug candidates by tracking their interaction with target enzymes .

Properties

CAS No.

1219802-72-8

Molecular Formula

C12H2D25N

Molecular Weight

210.5

Synonyms

N-DODECYL-D25-AMINE

Origin of Product

United States

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